molecular formula C16H19ClN2O2S B1336766 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine CAS No. 525559-14-2

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

Cat. No. B1336766
CAS RN: 525559-14-2
M. Wt: 338.9 g/mol
InChI Key: YMOJKACWKSCUGA-UHFFFAOYSA-N
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Description

The compound 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The benzylsulfanyl group attached to the pyrimidine ring may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is described, which involves reactions with various alkylants, leading to the formation of different substituted pyrimidines . Similarly, a highly regioselective synthesis method has been reported for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively studied using spectroscopic techniques. For example, vibrational spectral analysis using FT-IR and FT-Raman has been carried out on a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealing details about its equilibrium geometry and vibrational wave numbers . The geometrical parameters of another derivative, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, have been optimized and determined by density functional theory, which are in agreement with XRD results .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can lead to various chemical reactions. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been studied, resulting in polymorphic forms and different hydrogen bonding patterns . These reactions demonstrate the potential for creating a diverse array of pyrimidine-based compounds with varying properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The nonlinear optical properties of certain derivatives have been reported, indicating potential applications in materials science . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against various biological targets, such as GPb, indicating their potential as chemotherapeutic agents . The molecular electrostatic potential (MEP) analysis provides insights into the electrophilic and nucleophilic reactivity of the compounds, which is crucial for understanding their interaction with other molecules .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrimidine derivatives, including 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, are notable for their wide array of bioactivities. They are potential components for new drug research due to their presence as scaffolds in non-typical nitrogen bases in DNA and in some natural bioactive compounds. Studies have shown that derivatives with a benzylsulfanyl group exhibit moderate anticancer properties and some antimicrobial action against bacteria and fungi (Stolarczyk et al., 2021).

Structural Analysis

  • The structural analysis of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine has been a subject of interest. For instance, studies involving X-ray crystallography have been conducted to understand the orientation and conformation of the molecule's benzene rings and other groups (El-Emam et al., 2011).

Fluorescence Properties

  • Novel fluorescent compounds involving pyrimidine derivatives have been synthesized. Among these, compounds with a benzylsulfanyl group at the 4-position of the pyrimidine ring have shown strong solid-state fluorescence. These compounds' absorption and emission properties have been studied using quantum-chemical calculations (Yokota et al., 2012).

Antimicrobial and Antihypertensive Potential

  • Research into the antimicrobial properties of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives, which are related to 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, has shown a negative influence on the growth of multidrug-resistant bacteria like Escherichia coli and Staphylococcus aureus (Patrick-Armand et al., 2021).
  • Another study synthesized 1,4-dihydro-5-pyrimidine carboxamides with substituted benzylsulfanyl groups, demonstrating significant antihypertensive activity in rat models, comparable to the standard drug nifedipine (Alam et al., 2010).

Optical Properties

  • Investigations into the linear and nonlinear optical properties of thiopyrimidine derivatives, including those similar to 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, have shown promising applications in medicine and nonlinear optics. These studies have used density functional theory to explore structural parameters and electronic properties (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is not explicitly mentioned in the available resources .

Safety and Hazards

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is toxic by inhalation, in contact with skin, and if swallowed . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJKACWKSCUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428245
Record name 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525559-14-2
Record name 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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